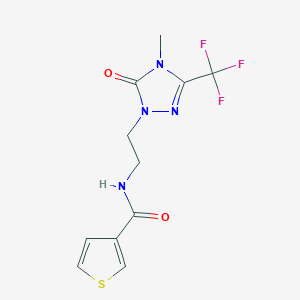

N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)thiophene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

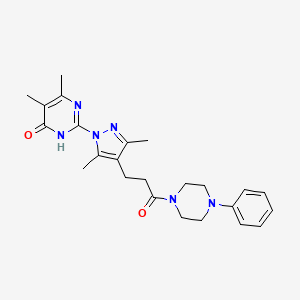

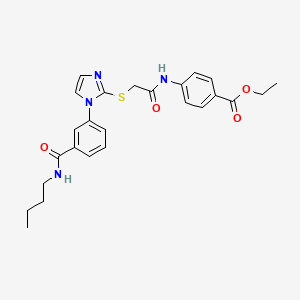

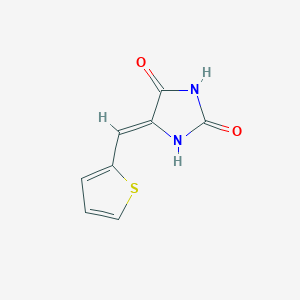

This compound is a derivative of thiophene, which is a heterocyclic compound with a five-membered ring containing four carbon atoms and one sulfur atom. The compound also contains a 1,2,4-triazole ring, which is another type of heterocycle, and a trifluoromethyl group, which is a common substituent in organic chemistry due to its high electronegativity and the stability of the C-F bond .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the thiophene and 1,2,4-triazole rings in separate steps, followed by their connection via an ethyl linker. The trifluoromethyl group could be introduced using a variety of methods, such as the reaction with a trifluoromethylating reagent .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiophene and 1,2,4-triazole rings, as well as the trifluoromethyl group. These features could have significant effects on the compound’s physical and chemical properties, as well as its reactivity .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the thiophene and 1,2,4-triazole rings, as well as the trifluoromethyl group. For example, the thiophene ring might undergo electrophilic aromatic substitution, while the 1,2,4-triazole ring might participate in reactions with nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the thiophene and 1,2,4-triazole rings could affect its polarity and solubility, while the trifluoromethyl group could influence its acidity and stability .Applications De Recherche Scientifique

Antimicrobial and Antifungal Activities : Research into related compounds, such as those involving derivations of thiophene carboxamide, has revealed potential antimicrobial and antifungal activities. These compounds have been evaluated against a variety of pathogens, including Escherichia coli, Staphylococcus aureus, and Candida albicans, indicating their significance in the development of new antimicrobial agents (Desai et al., 2011).

Organocatalyzed Synthesis : The compound's structural framework is used in organocatalyzed reactions under aqueous conditions to efficiently produce thiophene carboxamide derivatives. This methodology offers a green chemistry approach, emphasizing reactions in water as a solvent, highlighting its role in sustainable chemical synthesis (Abaee & Cheraghi, 2013).

Biological Activity Investigations : Studies on hybrid molecules containing thiophene carboxamide structures have shown antimicrobial, antilipase, and antiurease activities. These findings underscore the compound's utility in the search for novel therapeutic agents with diverse biological activities (Başoğlu et al., 2013).

Chemical Synthesis and Reactivity : The reactivity of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea has been explored, revealing insights into reaction mechanisms involving ring rearrangements. Such studies are crucial for understanding the chemical behavior of thiophene carboxamide derivatives and developing new synthetic routes (Ledenyova et al., 2018).

Antiproliferative Activity : Novel thiophene derivatives, including those related to thiophene carboxamide, have been synthesized and tested for antiproliferative activity. These compounds show promise in cancer research, particularly against breast and colon cancer cell lines, highlighting their potential in the development of anticancer therapies (Ghorab et al., 2013).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3N4O2S/c1-17-9(11(12,13)14)16-18(10(17)20)4-3-15-8(19)7-2-5-21-6-7/h2,5-6H,3-4H2,1H3,(H,15,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIORNOIKZNATIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN(C1=O)CCNC(=O)C2=CSC=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)thiophene-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5aS,10bR)-2-Mesityl-4,5a,6,10b-tetrahydro-2H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium tetrafluoroborate](/img/structure/B2720386.png)

![N-(3,4-dimethoxyphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2720388.png)

![2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(2-thienylmethyl)acetamide](/img/structure/B2720391.png)

![N-(2,4-dimethoxyphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![6-[(Methylamino)methyl]pyridine-3-carboxylic acid](/img/structure/B2720394.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2720395.png)

![N-[2,2-bis(benzenesulfonyl)ethenyl]aniline](/img/structure/B2720399.png)

![N-{4-methoxy-8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6,10,12-hexaen-5-yl}-4-methyl-6-(methylsulfanyl)-2-(propan-2-yl)pyrimidine-5-carboxamide](/img/structure/B2720403.png)